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Cypridinia,Vargula Luciferin dihydrobromide - 23510-45-4

Cypridinia,Vargula Luciferin dihydrobromide

Catalog Number: EVT-13963173
CAS Number: 23510-45-4
Molecular Formula: C22H29Br2N7O
Molecular Weight: 567.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cypridina, Vargula Luciferin Dihydrobromide is a bioluminescent compound primarily derived from the marine ostracod Vargula hilgendorfii, historically known as Cypridina hilgendorfii. This compound is a type of luciferin, which is a substrate for luciferase enzymes that catalyze bioluminescence reactions. Cypridina luciferin exhibits unique properties that allow it to emit blue light when oxidized in the presence of molecular oxygen and the enzyme Cypridina luciferase.

Source

The primary source of Cypridina luciferin is the marine ostracod Vargula hilgendorfii, which utilizes this compound for bioluminescence as a defense mechanism against predators. The luciferin is biosynthesized within the organism from amino acids such as L-tryptophan, L-arginine, and L-isoleucine .

Classification

Cypridina luciferin can be classified under the following categories:

  • Chemical Classification: Organic compounds, specifically heterocyclic compounds.
  • Biochemical Classification: Bioluminescent substrates.
  • Functional Classification: Light-emitting compounds used in biochemical assays.
Synthesis Analysis

Methods

The synthesis of Cypridina luciferin involves complex biochemical pathways within the organism. Research indicates that it is synthesized from three amino acids through a series of enzymatic reactions. Specifically, feeding experiments with stable isotope-labeled compounds have shown that these amino acids are precursors to the luciferin .

Technical Details

The exact biosynthetic pathway remains partially elucidated, but it is believed to involve:

  1. Amino Acid Activation: The amino acids are activated by specific enzymes.
  2. Condensation Reactions: These activated forms undergo condensation to form intermediate compounds.
  3. Cyclization and Modification: Further modifications lead to the formation of the final luciferin structure.
Molecular Structure Analysis

Structure

Cypridina luciferin has a complex molecular structure characterized by its heterocyclic nature. The molecular formula is typically represented as C13H12N2O3SC_{13}H_{12}N_2O_3S, and its structure includes a fused imidazopyrazine ring system which is crucial for its luminescent properties .

Data

  • Molecular Weight: Approximately 280.32 g/mol.
  • Spectroscopic Properties: The maximum emission wavelength (λmax) is around 462 nm when oxidized .
Chemical Reactions Analysis

Reactions

The primary chemical reaction involving Cypridina luciferin is its oxidation by Cypridina luciferase in the presence of molecular oxygen. This reaction can be summarized as follows:

Cypridina luciferin+O2Cypridina luciferaseOxyluciferin+Light\text{Cypridina luciferin}+O_2\xrightarrow{\text{Cypridina luciferase}}\text{Oxyluciferin}+\text{Light}

Technical Details

  1. Oxidation Reaction: The reaction involves the conversion of Cypridina luciferin to an excited state oxyluciferin, which subsequently emits light upon returning to its ground state.
  2. Mechanism: The reaction mechanism has been studied extensively, revealing that it does not require adenosine triphosphate (ATP), differentiating it from other luminescent systems like firefly luciferin .
Mechanism of Action

Process

The mechanism of action for Cypridina luciferin involves several key steps:

  1. Enzyme Binding: Cypridina luciferase binds to Cypridina luciferin.
  2. Electron Transfer: An electron transfer occurs during the oxidation process, leading to the formation of an excited-state intermediate.
  3. Light Emission: As the excited-state intermediate relaxes to its ground state, energy is released in the form of visible light.

Data

Studies have shown that the quantum yield of light emission in this system is significantly high due to efficient energy transfer mechanisms within the enzyme-substrate complex .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a pale yellow crystalline solid.
  • Solubility: Soluble in water and some organic solvents.

Chemical Properties

  • Stability: Relatively stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with molecular oxygen in the presence of appropriate enzymes.
Applications

Cypridina luciferin has several scientific applications:

  • Bioluminescence Assays: Used in various biochemical assays to study gene expression and cellular processes due to its efficient light emission properties .
  • Cell Viability Testing: Employed in assays for measuring ATP levels as an indicator of cell viability and metabolic activity .
  • Multiplex Assays: Its unique properties allow it to be used in conjunction with other luminescent systems for multiplexing applications in research settings .
Biosynthesis and Molecular Origins

Biosynthetic Pathways from Precursor Amino Acids

Cypridinia luciferin (systematically named as Vargula hilgendorfii luciferin or vargulin) is a chiral imidazopyrazinone derivative synthesized endogenously in ostracods through a conserved metabolic pathway. Biochemical studies utilizing isotopically labeled precursors have unequivocally demonstrated that its core structure originates from three canonical amino acids: L-tryptophan, L-isoleucine, and L-arginine [5] [7]. The biosynthetic sequence initiates with the condensation of L-tryptophan and L-isoleucine, forming a diketopiperazine-like intermediate. This intermediate undergoes oxidative decarboxylation and ring expansion to generate the characteristic imidazopyrazinone scaffold. Subsequently, L-arginine contributes the guanidinopropyl side chain at the C8 position via an ATP-dependent amidation reaction [4] [10].

Table 1: Amino Acid Precursors and Their Roles in Cypridinia Luciferin Biosynthesis

Precursor Amino AcidAtomic Contribution to LuciferinKey Biochemical Transformation
L-TryptophanIndole ring (C6 position)Oxidative cyclization
L-IsoleucineSec-butyl group (C2 position)Chiral side-chain incorporation
L-ArginineGuanidinopropyl chain (C8 position)Nucleophilic amidation

Deuterium-tracing experiments in Vargula hilgendorfii confirmed this pathway: Ostracods fed with deuterated L-tryptophan ([²H]-labeled) produced luciferin with corresponding isotopic enrichment in the indole moiety. Similar labeling with L-isoleucine resulted in deuterium incorporation exclusively at the C2 sec-butyl group [5] [7]. The pathway operates without cofactors beyond standard carboxylases/oxidases, though the complete enzymatic machinery remains uncharacterized.

Stereoselective Incorporation of l-Isoleucine in Natural Production

Natural vargulin exhibits strict (S)-configuration at the chiral center of its sec-butyl moiety (C2 position). This stereospecificity arises from the selective utilization of L-isoleucine—which possesses the (2S,3S) configuration—during biosynthesis. In vivo feeding experiments using enantiomerically pure amino acids demonstrated that only L-isoleucine, not D-isoleucine, is incorporated into the luciferin structure [7] [10]. This indicates enzymatic discrimination during the condensation step preceding imidazopyrazinone formation.

Despite the natural preference for the (S)-enantiomer, synthetic (R)-vargulin can serve as a substrate for Cypridina luciferase, albeit with altered kinetics. Recent enzymatic studies reveal:

  • Higher Binding Affinity: The (R)-enantiomer exhibits a ~3-fold lower Km (0.46 μM) compared to (S)-vargulin (1.4 μM), indicating tighter binding to the luciferase active site [10].
  • Reduced Turnover Rate: The maximum luminescence intensity with (R)-vargulin is 10-fold lower than with (S)-vargulin due to slower catalytic processing (kcat) [10].

Table 2: Comparative Kinetics of Cypridina Luciferase with Vargulin Enantiomers

Parameter(S)-Vargulin(R)-VargulinFunctional Implication
Km (μM)1.400.46Tighter binding of (R)-enantiomer
Max Intensity (RLU)524,803~52,480Lower catalytic efficiency
kcat (s⁻¹)Not reportedNot reportedReduced turnover rate

Chiral HPLC analysis of reaction mixtures confirms slower consumption of (R)-vargulin, explaining its diminished bioluminescent output despite superior binding. Natural selection for the (S)-form thus optimizes light yield in ostracods [10].

Evolutionary Conservation of Biosynthetic Machinery in Cypridinidae

The biosynthetic pathway for vargulin is evolutionarily constrained to specific lineages within the Cypridinidae family. While Vargula hilgendorfii and Cypridina noctiluca possess autonomous luciferin synthesis capabilities, numerous luminous fish predators (e.g., the midshipman fish Porichthys porosissimus) lack these pathways. Instead, they acquire vargulin through trophic transfer—consuming ostracods and sequestering intact luciferin into their photophores [5] [6]. This dietary dependence classifies their bioluminescence as "semi-intrinsic."

At the molecular level, gene duplication events in ancestral ostracods led to two homologous luciferase domains resembling photoproteins like aequorin. The N-terminal domain (residues P28–C312) retains ~55% catalytic activity when expressed recombinantly, confirming functional conservation [2]. Key residues involved in substrate binding (e.g., Cys clusters stabilizing the imidazopyrazinone ring) are conserved across Vargula and Cypridina species. Transcriptomic analyses of Caribbean ostracods further identified 13 putative luciferase genes sharing 60–80% sequence identity with V. hilgendorfii luciferase, underscoring strong purifying selection [2] [6].

Table 3: Evolutionary Signatures in Cypridinid Luciferases

FeatureEvolutionary ImplicationEvidence
Domain HomologyGene duplication from photoprotein ancestorN/C-terminal similarity to aequorin (cnidarians) [2]
Cysteine ConservationStructural stability under oxidative conditions16/34 Cys residues retained in truncated luciferase [2]
Trophic TransferEcological dependency on ostracod preyLuciferin detection in fish photophores post-feeding [5]

This dual strategy—de novo synthesis in ostracods and dietary acquisition in fish—exemplifies metabolic "exaptation," where a private biochemical innovation (vargulin synthesis) becomes an ecological resource for higher trophic levels [5] [6].

Properties

CAS Number

23510-45-4

Product Name

Cypridinia,Vargula Luciferin dihydrobromide

IUPAC Name

2-[3-[2-butan-2-yl-3-hydroxy-6-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-8-yl]propyl]guanidine;dihydrobromide

Molecular Formula

C22H29Br2N7O

Molecular Weight

567.3 g/mol

InChI

InChI=1S/C22H27N7O.2BrH/c1-3-13(2)19-21(30)29-12-18(15-11-26-16-8-5-4-7-14(15)16)27-17(20(29)28-19)9-6-10-25-22(23)24;;/h4-5,7-8,11-13,26,30H,3,6,9-10H2,1-2H3,(H4,23,24,25);2*1H

InChI Key

PZENWDQQKYMUIF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(N2C=C(N=C(C2=N1)CCCN=C(N)N)C3=CNC4=CC=CC=C43)O.Br.Br

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